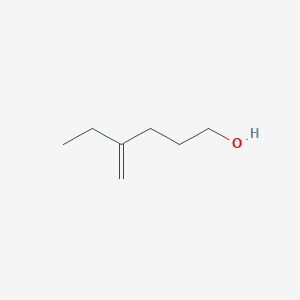
4-Methylidenehexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylidenehexan-1-ol is an organic compound with the molecular formula C7H14O It is a type of alcohol characterized by the presence of a methylidene group attached to a hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidenehexan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylidenehexanal with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. This reduction process converts the aldehyde group to an alcohol group, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methylidenehexanal using a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylidenehexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 4-methylidenehexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 4-methylhexan-1-ol using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-methylidenehexyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under reflux conditions.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed:
Oxidation: 4-Methylidenehexanoic acid.
Reduction: 4-Methylhexan-1-ol.
Substitution: 4-Methylidenehexyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Methylidenehexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism by which 4-Methylidenehexan-1-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s interactions with enzymes and receptors in biological systems are also under investigation to understand its full range of effects.
Vergleich Mit ähnlichen Verbindungen
4-Methylhexan-1-ol: Similar in structure but lacks the methylidene group.
Hexan-1-ol: A simpler alcohol with a straight-chain structure.
4-Methylidenehexanoic acid: An oxidized form of 4-Methylidenehexan-1-ol.
Uniqueness: this compound is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
4-methylidenehexan-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-7(2)5-4-6-8/h8H,2-6H2,1H3 |
InChI-Schlüssel |
ZPDCMMAJDPNCST-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



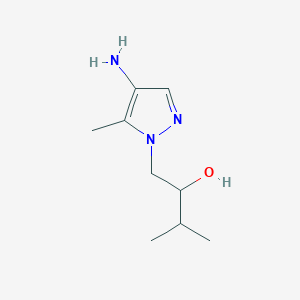

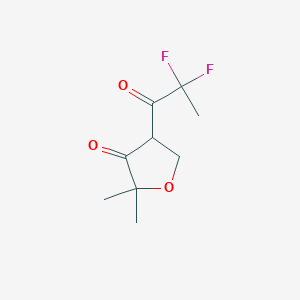
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoicacid](/img/structure/B13061751.png)
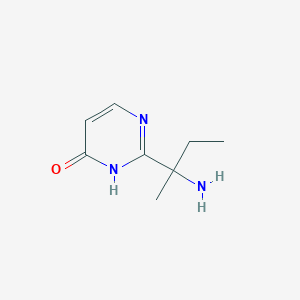

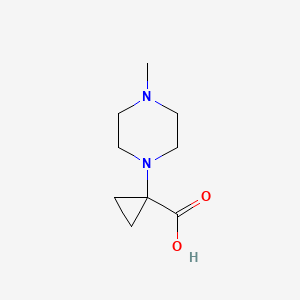
![3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061777.png)
![(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B13061781.png)
![6-(3-Thienyl)imidazo[2,1-b]thiazole](/img/structure/B13061784.png)
![Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13061788.png)

amine](/img/structure/B13061808.png)
